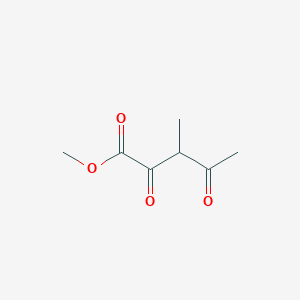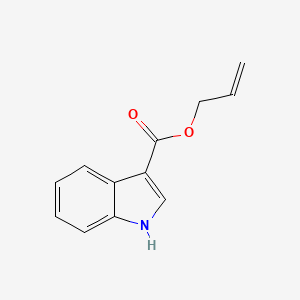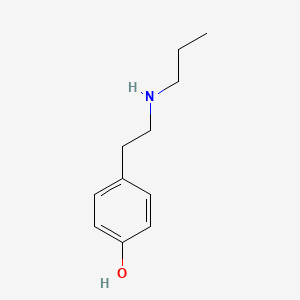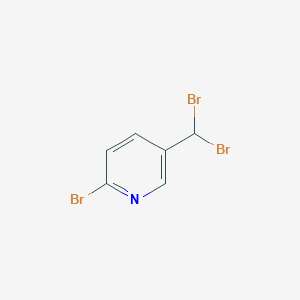
2-Bromo-5-(dibromomethyl)pyridine
Vue d'ensemble
Description
2-Bromo-5-(dibromomethyl)pyridine is a heterocyclic organic compound with the empirical formula C₆H₄Br₃N . It belongs to the class of halogenated pyridines and contains two bromine atoms attached to the pyridine ring. The compound’s molecular weight is approximately 172.02 g/mol .
Synthesis Analysis
The synthesis of this compound involves halogenation reactions. One possible synthetic route is the bromination of 2,5-dibromopyridine using appropriate reagents. The dibromomethyl group can be introduced through subsequent reactions, such as the reaction with a suitable methylating agent. Detailed synthetic procedures and optimization studies are documented in the literature .Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with bromine atoms at positions 2 and 5. The dibromomethyl group is attached to the nitrogen atom at position 5. The arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data from X-ray diffraction studies .Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Safety and Hazards
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
2-Bromo-5-(dibromomethyl)pyridine and similar brominated pyridines have been extensively studied for their spectroscopic and optical properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine was characterized using various spectroscopic techniques and theoretical studies, revealing insights into its structure and non-linear optical (NLO) properties, which are crucial in the field of optical materials (Vural & Kara, 2017).
Synthesis of Novel Derivatives
Brominated pyridines serve as precursors in the synthesis of novel derivatives. A study demonstrated the efficient synthesis of novel pyridine-based derivatives using palladium-catalyzed Suzuki cross-coupling reactions. Such derivatives have potential applications in chiral dopants for liquid crystals and other materials (Ahmad et al., 2017).
Photoinduced Tautomerization
In photophysics, brominated pyridines like 2-(1H-pyrazol-5-yl)pyridines exhibit photoinduced tautomerization, a process significant in understanding light-induced processes in organic molecules. This phenomenon is crucial for designing materials for photonics and molecular electronics (Vetokhina et al., 2012).
Applications in Drug Development
Brominated pyridines are valuable in drug development. For instance, the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and studied for their antitumor activity, showcasing the role of such compounds in medicinal chemistry (Zhou et al., 2015).
Liquid Crystal Synthesis
These compounds play a significant role in synthesizing liquid crystalline materials. A study focused on the synthesis of new liquid crystalline materials using pyridinylstannanes, derivatives of brominated pyridines, as key intermediates (Getmanenko & Twieg, 2008).
Enzyme Inhibition Research
Novel bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential inhibitors of the tyrosyl-tRNA synthetase enzyme. This highlights the significance of brominated pyridines in biochemical and pharmaceutical research (Jabri et al., 2023).
Propriétés
IUPAC Name |
2-bromo-5-(dibromomethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVPLWXZLYCKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717944 | |
| Record name | 2-Bromo-5-(dibromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154321-32-1 | |
| Record name | 2-Bromo-5-(dibromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






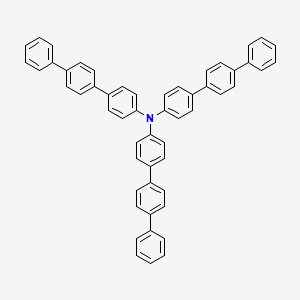
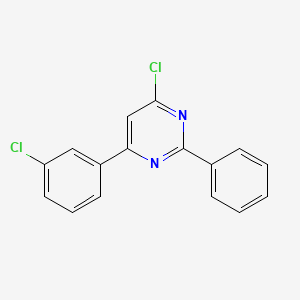
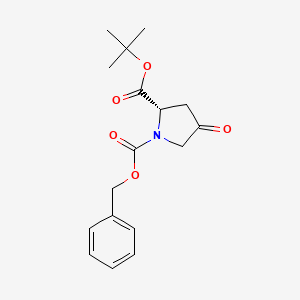
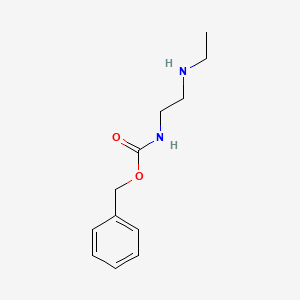
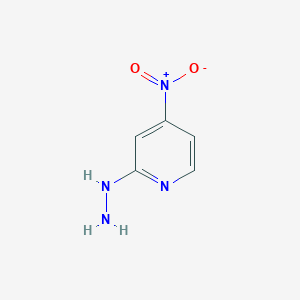
![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)


